

# Application Note: Advanced Orthogonal SPPS with ivDde-D-Lys(Fmoc)-OH

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## Compound of Interest

Compound Name: *ivDde-D-Lys(Fmoc)*

CAS No.: 2308529-94-2

Cat. No.: B2597915

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## Abstract & Strategic Utility

This guide details the manual solid-phase peptide synthesis (SPPS) protocol for utilizing **ivDde-D-Lys(Fmoc)-OH**. Unlike the standard Fmoc-Lys(ivDde)-OH building block, this specific derivative employs a "Reverse Orthogonal" strategy.

In this configuration, the

-amine is protected by the hydrazine-labile ivDde group, while the

-amine (side chain) is protected by the base-labile Fmoc group. This unique arrangement mandates a "Side-Chain First" synthesis workflow, allowing researchers to functionalize or branch the lysine side chain immediately after coupling, avoiding the steric aggregation issues often encountered during late-stage modification of long peptides.

Key Applications:

- **Early-Stage Branching:** Synthesis of dendrimers or MAPs (Multiple Antigen Peptides) where the core is assembled first.
- **Dual-Modification:** Introduction of two distinct functional groups (e.g., a fluorophore and a quencher) on the same residue with precise regiocontrol.

- Protease Resistance: Utilization of the D-isomer to introduce non-natural chirality, stabilizing the peptide backbone against enzymatic degradation.

## Chemical Logic & Orthogonality

Success with this reagent relies on understanding the stability profile of the protecting groups.

### The Orthogonality Matrix

Protecting Group	Location on ivDde-D-Lys(Fmoc)	Removal Condition	Stability
ivDde	-Amine (Main Chain)	2-4% Hydrazine in DMF	Stable to 20% Piperidine (Fmoc removal) & 95% TFA.
Fmoc	-Amine (Side Chain)	20% Piperidine in DMF	Unstable to Hydrazine. (Must be removed/exchanged before ivDde removal).
tBu/Boc/Trt	Other Side Chains	95% TFA (Final Cleavage)	Stable to Piperidine & Hydrazine.

## Critical Mechanistic Insight

Because Fmoc is not stable to hydrazine, you cannot remove the

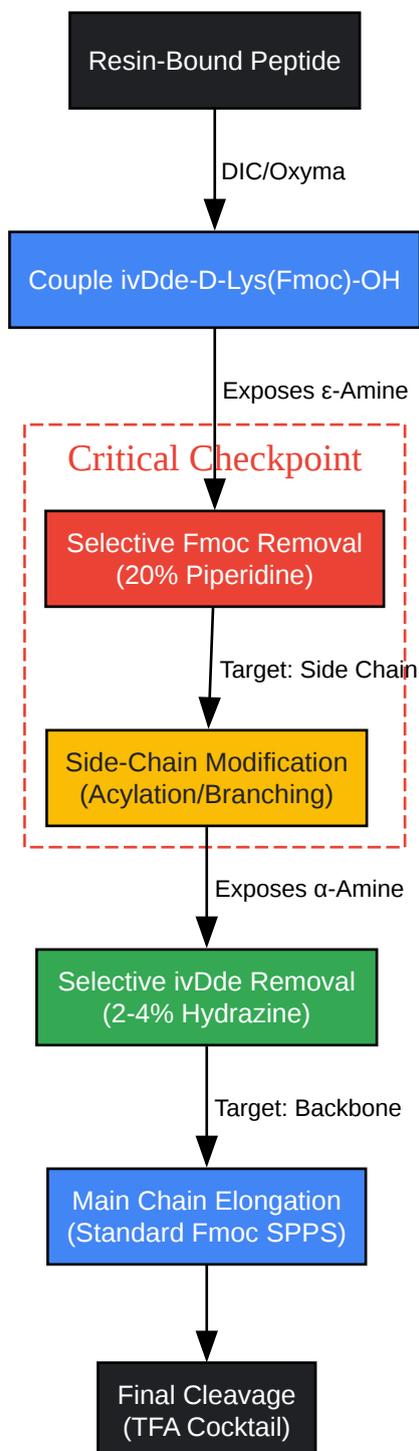
-ivDde group first. Doing so would partially remove the side-chain Fmoc, leading to uncontrolled polymerization. You are chemically forced to follow the Side-Chain First pathway:

- Couple ivDde-D-Lys(Fmoc).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Remove Fmoc (Side Chain) using Piperidine.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Functionalize Side Chain.
- Remove ivDde (Main Chain) using Hydrazine.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Elongate Main Chain.

## Experimental Workflow Visualization

The following diagram illustrates the mandatory "Side-Chain First" pathway required by this specific building block.



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Caption: Workflow for **ivDde-D-Lys(Fmoc)**. Note that the side chain (Fmoc) is processed before the main chain (ivDde) to prevent premature deprotection.

## Detailed Manual Protocols

### Materials Required[1][2][3][4][5][7][8][9][10][12][13][14]

- Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).
- Amino Acid: **ivDde-D-Lys(Fmoc)-OH**. [1][2][3]
- Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: HBTU/DIEA is acceptable, but DIC/Oxyma is superior for preventing racemization of the sensitive D-isomer.
- Deprotection Reagents: Piperidine (Reagent grade), Hydrazine Monohydrate (64-65% N<sub>2</sub>H<sub>4</sub>).
- Solvents: DMF (Peptide grade), DCM, Methanol.

### Phase 1: Coupling the Building Block

- Swell Resin: 20 mins in DCM, then wash 3x with DMF.
- Activation:
  - Dissolve 3.0 equivalents (eq) of **ivDde-D-Lys(Fmoc)-OH** in minimal DMF.
  - Add 3.0 eq Oxyma Pure.
  - Add 3.0 eq DIC.
  - Pre-activate for 2 minutes.
- Reaction: Add mixture to resin. Agitate at Room Temperature (RT) for 60–90 minutes.

- Monitoring: Perform a Kaiser (Ninhydrin) test. If blue, re-couple. If yellow/colorless, proceed.
- Capping (Optional but Recommended): Acetic anhydride/DIEA in DMF for 10 mins to block unreacted sites.

## Phase 2: Selective Side-Chain Deprotection (Fmoc Removal)

Goal: Expose the

-amine for modification while keeping the

-amine protected by ivDde.

- Wash: DMF (3x).
- Deprotection: Add 20% Piperidine in DMF (5 mL/g resin).
  - Incubate 5 mins. Drain.
  - Add fresh 20% Piperidine. Incubate 10 mins. Drain.
- Wash: DMF (5x), DCM (3x), DMF (3x).
- Verification: The resin now displays a free  
-amine. The  
-amine is still capped with ivDde.

## Phase 3: Side-Chain Modification

Example: Attaching a fluorophore or branching.[4]

- Perform the coupling of your desired side-chain moiety using standard coupling conditions (e.g., Carboxylic Acid + DIC/Oxyma).
- Critical Step: Ensure this modification is stable to Hydrazine (used in the next step). Most amides are stable; however, avoid esters or trifluoroacetyl groups that might be sensitive to

nucleophiles.

## Phase 4: Selective -Amine Deprotection (ivDde Removal)

Goal: Remove ivDde to allow main chain elongation.

- Preparation: Prepare a fresh solution of 2% Hydrazine Monohydrate in DMF (v/v).
- Reaction:
  - Add Hydrazine solution (10 mL/g resin).
  - Agitate for 3 minutes. Drain.
  - Repeat this step 2 more times (3 x 3 min cycles).
- Monitoring (The Indazole Check):
  - The byproduct of ivDde removal is a substituted indazole, which absorbs strongly at 290 nm.<sup>[3]</sup>
  - Self-Validating Step: Collect the filtrate from the 3rd wash. Measure UV absorbance at 290 nm. If absorbance is high, perform a 4th wash. Repeat until absorbance approaches baseline.
- Wash:Crucial: Wash extensively with DMF (8–10 times) to remove all traces of hydrazine.
  - Why? Residual hydrazine will instantly remove the Fmoc group of the next amino acid you add, causing a "double insertion" error.

## Phase 5: Main Chain Elongation

- Proceed with standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

## Troubleshooting & Optimization

### Issue: Incomplete ivDde Removal

While ivDde is more stable than Dde, it can be sterically difficult to remove if the peptide is aggregated.<sup>[1][3][10]</sup>

- Solution: Increase Hydrazine concentration to 4% or add Allyl Alcohol to the deprotection cocktail.
- Warning: Do not exceed 10% Hydrazine, or you risk damaging sensitive side chains (e.g., Asp/Glu cyclization).

## Issue: "D" Isomer Racemization

Although you are starting with D-Lys, harsh activation can cause epimerization (conversion to L-Lys).

- Prevention: Use DIC/Oxyma instead of phosphonium salts (PyBOP) or uronium salts (HBTU) if possible. Maintain reaction temperature

25°C. Avoid Collidine/DIEA bases during the coupling of the D-Lys itself.

## Issue: Aspartimide Formation

If your sequence contains Aspartic Acid (Asp) adjacent to Glycine, hydrazine treatment can catalyze aspartimide formation (ring closure).

- Prevention: If Asp is present in the sequence already synthesized (on the side chain), use 0.1 M HOBt in the hydrazine deprotection solution. This suppresses the side reaction.<sup>[4][6]</sup>

## References

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